molecular formula C12H19ClFNOSi B8442292 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-chloro-2-fluoropyridine

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-chloro-2-fluoropyridine

Cat. No.: B8442292
M. Wt: 275.82 g/mol
InChI Key: MBORZRVRDLNZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-chloro-2-fluoropyridine is a useful research compound. Its molecular formula is C12H19ClFNOSi and its molecular weight is 275.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19ClFNOSi

Molecular Weight

275.82 g/mol

IUPAC Name

tert-butyl-[(3-chloro-2-fluoropyridin-4-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C12H19ClFNOSi/c1-12(2,3)17(4,5)16-8-9-6-7-15-11(14)10(9)13/h6-7H,8H2,1-5H3

InChI Key

MBORZRVRDLNZIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=NC=C1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A tetrahydrofuran solution (10 mL) of 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine (469.1 mg, 1.94 mmol) was mixed with lithium diisopropylamide (1.08 M in tetrahydrofuran, 2.16 mL, 2.33 mmol) under cooling with ice. The reaction mixture was stirred at 0° C. for an hour, then added to hexachloroethane (840.0 mg, 3.50 mmol) and warmed slowly to room temperature for 12 hours with stirring. After completion of the reaction, the reaction solution was mixed with ethyl acetate, and the organic layer was washed with saturated aqueous ammonium chloride, dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1 to 5/1) to give the desired product (157.7 mg, 30% yield).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
469.1 mg
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
30%

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